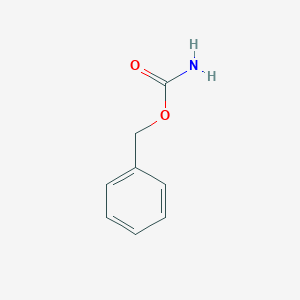

ベンジルカルバメート

概要

説明

科学的研究の応用

Benzyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: Benzyl carbamate derivatives are studied for their potential biological activities.

Medicine: The compound is explored for its potential use in drug development.

Industry: Benzyl carbamate is used in the production of various chemicals and materials.

作用機序

Target of Action

Benzyl carbamate is an experimental small molecule .

Mode of Action

It is known that benzyl carbamate can be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Biochemical Pathways

It’s known that benzyl carbamate is involved in the synthesis of primary amines . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

It is known that benzyl carbamate can be used in the synthesis of primary amines

Action Environment

The action of benzyl carbamate can be influenced by environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and bioavailability

生化学分析

Biochemical Properties

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This indicates that Benzyl carbamate can interact with various enzymes and proteins during biochemical reactions, particularly those involved in amine synthesis.

Molecular Mechanism

The molecular mechanism of Benzyl carbamate primarily involves its role as a protected form of ammonia in the synthesis of primary amines . It can interact with biomolecules such as enzymes during this process. The exact binding interactions, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical reaction in which Benzyl carbamate is involved.

Temporal Effects in Laboratory Settings

A study has shown that the condensation between Benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents, discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .

Transport and Distribution

Given its solubility in organic solvents and moderate solubility in water , it can be inferred that it may be transported and distributed via these mediums.

Subcellular Localization

Given its role in the synthesis of primary amines , it may be localized in areas of the cell where such synthesis occurs.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia . The reaction typically occurs under mild conditions, producing benzyl carbamate as a white solid.

Industrial Production Methods: In industrial settings, benzyl carbamate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Benzyl carbamate undergoes various chemical reactions, including:

Hydrolysis: Benzyl carbamate can be hydrolyzed to produce benzyl alcohol and carbamic acid.

N-Alkylation: The compound can be N-alkylated to form N-substituted carbamates.

Deprotection: The benzyl group can be removed using catalytic hydrogenation or Lewis acids.

Common Reagents and Conditions:

Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H₂) are commonly used for the deprotection of benzyl carbamate.

Lewis Acids: Compounds like boron trifluoride (BF₃) can also be used for deprotection.

Major Products Formed:

Benzyl Alcohol: Formed during the hydrolysis of benzyl carbamate.

N-Substituted Carbamates: Formed during N-alkylation reactions.

類似化合物との比較

Carbamic Acid: The parent compound of benzyl carbamate.

Benzyl Alcohol: A related compound that shares the benzyl group.

N-Substituted Carbamates: Compounds that are structurally similar but have different substituents on the nitrogen atom.

Uniqueness: Benzyl carbamate is unique due to its specific use as a protecting group for amines. Its ability to be selectively removed under mild conditions makes it valuable in organic synthesis .

特性

IUPAC Name |

benzyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJDIJCNWFYVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211159 | |

| Record name | Benzyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-84-1 | |

| Record name | Benzyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7890Q001S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzyl carbamate?

A1: Benzyl carbamate has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol.

Q2: How do C-H···X interactions influence the crystal packing of benzyl carbamate?

A2: Benzyl carbamate molecules arrange themselves in layers connected by C-H···π interactions, while within each layer, stronger hydrogen bonding dominates. PIXEL analysis reveals that the combination of C-H···X (X = O, N, or π) interactions exhibits comparable energy to hydrogen bonding, playing a crucial role in layer geometry and assembly [].

Q3: Can benzyl carbamate undergo reactions with formaldehyde?

A3: Yes, under basic conditions (potassium hydroxide) in a dioxane/water solution, benzyl carbamate reacts with formaldehyde to yield N-methylol derivatives. This reaction follows a specific rate equation and exhibits a dependence on substituents, as demonstrated by Hammett's equation [].

Q4: Can benzyl carbamate be used in Suzuki-Miyaura coupling reactions?

A4: Yes, benzyl carbamate participates in Suzuki-Miyaura coupling reactions with arylboronic acids using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex as a catalyst. This reaction, conducted in water, provides an environmentally friendly approach to synthesize diarylmethane derivatives [].

Q5: How does the counterion influence the gold(I)-phosphine catalyzed hydroamination of 1,3-dienes with benzyl carbamate?

A5: The counterion, specifically triflate, plays a crucial role in the proton-transfer step. Theoretical studies suggest that the triflate anion assists in benzyl carbamate tautomerization by acting as a proton shuttle, leading to a lower energy barrier for this step and facilitating the reaction [].

Q6: Can benzyl carbamate be used in the synthesis of benzofurans?

A6: Yes, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans utilizes benzyl carbamate. It reacts with 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles under basic conditions to form α-(het)aroyl-α-(2-bromoaryl)acetonitriles, which subsequently undergo copper-catalyzed intramolecular O-arylation to yield the desired benzofurans [].

Q7: How is benzyl carbamate used in the synthesis of phosphonopeptides?

A7: Benzyl carbamate participates in phospha-Mannich reactions with aldehydes and methyl dichlorophosphite. Subsequent aminolysis with amino acid esters or alcoholysis with hydroxyl acid esters yields N-Cbz (benzyloxycarbonyl)-protected phosphonopeptides or phosphonodepsipeptides [].

Q8: Can benzyl carbamate be transformed into alpha-azidobenzeneacetamides?

A9: Yes, benzyl carbamates (Z-protected secondary amines) can be converted into the corresponding alpha-azidobenzeneacetamides through sequential treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3 []. This transformation is proposed to occur through a mechanism involving a ring closure of a benzylic anion to generate an oxirane intermediate.

Q9: How is benzyl carbamate used in the synthesis of homoallylic carbamates?

A10: A three-component condensation reaction involving an aldehyde, benzyl carbamate, and allyltrimethylsilane, catalyzed by Scandium triflate, leads to the formation of the corresponding N-Cbz protected homoallylic amine. This reaction highlights the versatility of benzyl carbamate as a building block in organic synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)